molecular formula C16H12N2O4 B12089407 Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate

Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate

Cat. No.: B12089407
M. Wt: 296.28 g/mol
InChI Key: SUYPKEHRXOZQDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate is an organic compound with a complex structure, featuring a cyano group, a nitro group, and a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Specific details about the synthetic routes and reaction conditions can be found in various patents and scientific literature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions is crucial to achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents for oxidation reactions. The conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice being critical factors .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of various oxidized products .

Scientific Research Applications

Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate involves its interaction with specific molecular targets and pathways. The cyano and nitro groups play a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-cyano-4-nitrophenyl)-2-(2-methoxyphenyl)acetate
  • Methyl 2-(3-cyano-4-nitrophenyl)-2-(3,4-dimethoxyphenyl)acetate
  • Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate

Uniqueness

Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate

InChI

InChI=1S/C16H12N2O4/c1-22-16(19)15(11-5-3-2-4-6-11)12-7-8-14(18(20)21)13(9-12)10-17/h2-9,15H,1H3

InChI Key

SUYPKEHRXOZQDE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.